molecular formula C7H13BrSi B14305359 (4-Bromobut-2-yn-1-yl)(trimethyl)silane CAS No. 121823-55-0

(4-Bromobut-2-yn-1-yl)(trimethyl)silane

Cat. No.: B14305359
CAS No.: 121823-55-0
M. Wt: 205.17 g/mol
InChI Key: NRAZIJVUQDMBKI-UHFFFAOYSA-N
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Description

(4-Bromobut-2-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C7H13BrSi. It is a derivative of butyne, where a bromine atom is attached to the fourth carbon and a trimethylsilyl group is attached to the first carbon. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobut-2-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobut-2-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in the presence of a base such as triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is used for hydrogenation reactions.

Major Products Formed

Scientific Research Applications

(4-Bromobut-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group for the alkyne, allowing selective reactions at other sites of the molecule. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-butyn-1-yl)trimethylsilane
  • (4-Bromobut-1-yn-1-yl)trimethylsilane
  • 4-Bromo-1-trimethylsilyl-1-butyne

Uniqueness

(4-Bromobut-2-yn-1-yl)(trimethyl)silane is unique due to its specific substitution pattern, which provides distinct reactivity compared to other similar compounds. The presence of both a bromine atom and a trimethylsilyl group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

121823-55-0

Molecular Formula

C7H13BrSi

Molecular Weight

205.17 g/mol

IUPAC Name

4-bromobut-2-ynyl(trimethyl)silane

InChI

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3

InChI Key

NRAZIJVUQDMBKI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCBr

Origin of Product

United States

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